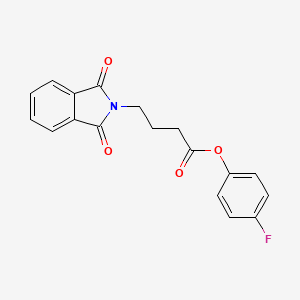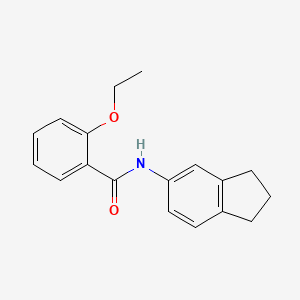
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as IQ-1S, is a synthetic compound that belongs to the quinoline carbohydrazide family. It has been widely studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the inhibition of the Wnt/β-catenin signaling pathway. This compound binds to the protein Dishevelled, which is a key regulator of the pathway, and prevents its interaction with other proteins. This leads to the inhibition of β-catenin stabilization and subsequent transcriptional activation of target genes. The inhibition of the Wnt/β-catenin pathway by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal cell death. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high purity, stability, and specificity for the Wnt/β-catenin pathway. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several potential future directions for scientific research. In cancer research, this compound could be further developed as a potential anticancer agent, either alone or in combination with other drugs. In neurodegenerative diseases, this compound could be investigated as a potential therapeutic agent for the prevention or treatment of these diseases. In addition, this compound could be used as a lead compound for the development of new drugs targeting the Wnt/β-catenin pathway. Further studies are needed to explore the full potential of this compound in these areas of research.
Conclusion:
This compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, and it has been shown to have various biochemical and physiological effects in different cell types and animal models. This compound has several advantages and limitations for lab experiments, and it has several potential future directions for scientific research. Further studies are needed to fully explore the potential of this compound in these areas of research.
Synthesemethoden
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide can be synthesized through a multistep process involving the condensation of 2-amino-4-methylquinoline with 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then subjected to a cyclization reaction to form the final product, this compound. The synthesis method has been optimized and modified to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This pathway is often dysregulated in cancer cells, and this compound has been investigated as a potential anticancer agent. In pharmacology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs targeting the Wnt/β-catenin pathway.
Eigenschaften
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16(2)18-7-9-19(10-8-18)24-14-22(21-13-17(3)6-11-23(21)27-24)25(29)28-26-15-20-5-4-12-30-20/h4-16H,1-3H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWDIYWUOWWAS-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)


![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)


![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
